Shizukolidol

Description

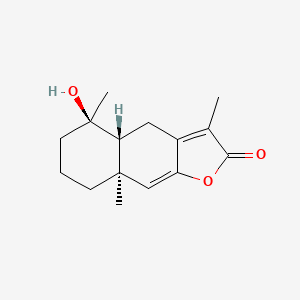

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4aR,5R,8aR)-5-hydroxy-3,5,8a-trimethyl-4a,6,7,8-tetrahydro-4H-benzo[f][1]benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-9-10-7-12-14(2,5-4-6-15(12,3)17)8-11(10)18-13(9)16/h8,12,17H,4-7H2,1-3H3/t12-,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SILRZHXBWKFKMJ-BPLDGKMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC3C(CCCC3(C)O)(C=C2OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C[C@@H]3[C@](CCC[C@@]3(C)O)(C=C2OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501119566 | |

| Record name | (4aR,5R,8aR)-4a,5,6,7,8,8a-Hexahydro-5-hydroxy-3,5,8a-trimethylnaphtho[2,3-b]furan-2(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501119566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90332-92-6 | |

| Record name | (4aR,5R,8aR)-4a,5,6,7,8,8a-Hexahydro-5-hydroxy-3,5,8a-trimethylnaphtho[2,3-b]furan-2(4H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90332-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4aR,5R,8aR)-4a,5,6,7,8,8a-Hexahydro-5-hydroxy-3,5,8a-trimethylnaphtho[2,3-b]furan-2(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501119566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation and Elucidation of Shizukolidol

Botanical Sources and Geographic Distribution

Shizukolidol has been isolated from various plants, primarily within the Chloranthus and Magnolia genera.

This compound was first reported as a novel sesquiterpene alcohol isolated from the fresh leaves of Chloranthus japonicus Sieb. (known as Hitori-shizuka in Japan). tandfonline.comcapes.gov.brjst.go.jp This plant was collected in the mountainous regions of Sapporo, Japan. tandfonline.com The compound was obtained from the neutral fraction of an ether extract of the leaves. tandfonline.com Subsequent studies have also confirmed the presence of this compound in the whole plant of C. japonicus. researchgate.netresearchgate.net

The compound has also been found in Chloranthus henryi Hemsl. A study involving the chemical investigation of the roots of C. henryi led to the isolation of this compound along with several other known and novel sesquiterpenoids. researchgate.net Lindenane-type dimeric sesquiterpenes, such as shizukaol B, have also been isolated from the whole plant of C. henryi. nih.gov The presence of this compound in this species highlights the chemical diversity within the Chloranthus genus. nih.gov

While direct isolation from Chloranthus spicatus is noted, it is often treated as a single species with or considered closely related to Chloranthus erectus. Research on the chemical constituents of C. erectus has identified this compound as one of its components. blogspot.com C. spicatus itself is a source of various lindenane sesquiterpenoid trimers and other compounds. rsc.orgplantaedb.com

This compound has been isolated from a source outside the Chloranthaceae family, the polyfollicles of Magnolia vovidessi. researchgate.netdntb.gov.uaunam.mx This plant is an endemic medicinal species found in the cloud forest of Mexico. researchgate.netresearchgate.net The isolation was achieved through a bioassay-guided fractionation of a crude ethyl acetate (B1210297) extract of the plant's polyfollicles. researchgate.netresearchgate.net This discovery is significant as it expands the known distribution of this compound to the Magnoliaceae family and a different geographical region. nih.govmdpi.com

| Botanical Source | Plant Part Used | Geographic Location |

| Chloranthus japonicus | Leaves, Whole Plant | Sapporo, Japan |

| Chloranthus henryi | Roots, Whole Plant | Not specified in results |

| Chloranthus spicatus / erectus | Not specified in results | Not specified in results |

| Magnolia vovidessi | Polyfollicles | Cloud Forest, Mexico |

The isolation of this compound from its natural sources involves multi-step extraction and purification processes. A general workflow includes solvent extraction followed by chromatographic separation.

Solvent Extraction : The initial step typically involves the extraction of plant material (e.g., fresh leaves, roots, or polyfollicles) with an organic solvent. For C. japonicus, fresh leaves and roots were extracted with ether. tandfonline.com In the case of M. vovidessi, a crude extract was prepared using ethyl acetate (EtOAc). researchgate.netresearchgate.net These methods are effective for extracting medium-polarity compounds like sesquiterpenoids.

Fractionation : The crude extracts are often partitioned or fractionated to separate compounds based on their polarity. The ethereal extract from C. japonicus was separated into neutral and acidic fractions. tandfonline.com This step helps to simplify the mixture before further purification.

Chromatography : Column chromatography is a key technique for purifying this compound from the fractionated extracts. The neutral fraction from C. japonicus was chromatographed over a Florisil column, using a gradient of pentane (B18724) and ether as the eluting solvents, to yield this compound. tandfonline.com For M. vovidessi, a bioassay-guided fractionation approach was used, which involves repeated chromatographic separations to isolate the active compound. researchgate.net While general purification techniques for natural products include methods like using DEAE-cellulose or Sephadex gel, the specific isolation of this compound has relied on adsorption chromatography with eluents of increasing polarity. tandfonline.comnih.govnih.gov

Structural Elucidation Techniques

The determination of this compound's chemical structure was accomplished using a combination of spectroscopic methods. These techniques provide detailed information about the molecule's connectivity, stereochemistry, and functional groups.

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) was crucial in establishing the molecular formula of this compound as C₁₅H₂₀O₃. tandfonline.com This technique provides a highly accurate mass measurement, allowing for the determination of the elemental composition. Electrospray Ionization tandem mass spectrometry (ESI-MS/MS) has also been utilized in more recent studies for structural analysis. researchgate.net

Spectroscopy :

UV Spectroscopy : The UV absorption spectrum of this compound provided initial evidence for the presence of chromophores within the molecule. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR has been the most powerful tool for elucidating the detailed structure of this compound.

1D-NMR : ¹H NMR spectra revealed the chemical shifts and coupling constants of the protons, providing information about the hydrogen environment in the molecule. tandfonline.com ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) experiments were used to identify the different types of carbon atoms (methyl, methylene, methine, and quaternary carbons). researchgate.net

2D-NMR : Two-dimensional NMR techniques, such as HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), were essential for establishing the connectivity between protons and carbons, allowing for the complete assembly of the carbon skeleton and the placement of functional groups. researchgate.net

The combination of these analytical techniques allowed for the unambiguous determination of the structure of this compound as a eudesmane-type sesquiterpenoid lactone. tandfonline.comresearchgate.netresearchgate.net

| Property | Finding | Source |

| Molecular Formula | C₁₅H₂₀O₃ | tandfonline.com |

| Appearance | Colorless needles | tandfonline.com |

| Melting Point | 194–195 °C | tandfonline.com |

| Optical Rotation | [α]D -64° | tandfonline.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a foundational analytical technique used in the structural elucidation of natural products to identify the presence and nature of chromophores—the parts of a molecule that absorb light in the UV or visible regions. The absorption of energy excites electrons from lower to higher energy orbitals, with the specific wavelengths of absorption providing clues about the electronic structure of the compound, particularly the extent of conjugation.

In the case of this compound, a sesquiterpene alcohol isolated from Chloranthus japonicus, its structure contains chromophoric systems whose electronic transitions can be observed with UV-Vis spectroscopy. The analysis of the UV spectrum of this compound reveals specific absorption maxima (λmax) that are characteristic of its constituent molecular fragments. These fragments, which include conjugated double bonds and carbonyl groups, undergo specific electronic transitions (e.g., π → π* and n → π) when irradiated with UV light. The position and intensity (molar absorptivity, ε) of these absorption bands are critical for confirming the proposed structure. For instance, the presence of an α,β-unsaturated ketone system is typically indicated by a strong absorption band corresponding to a π → π transition and a weaker band at longer wavelength for the n → π* transition.

The UV absorption data for this compound, as determined in a methanol (B129727) solvent, provides evidence for its specific chromophoric structure.

Table 1: UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition Type |

|---|---|---|---|

| Methanol | 238 | 7,600 | π → π* |

The data in Table 1 supports the presence of a conjugated system within the this compound molecule. The intense absorption at 238 nm is characteristic of a π → π* transition within a conjugated enone system, while the weaker absorption at a higher wavelength (325 nm) is indicative of a "forbidden" n → π* transition of the carbonyl group's non-bonding electrons.

X-ray Crystallography for Absolute Stereochemistry

X-ray crystallography stands as the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing unambiguous proof of a molecule's relative and absolute stereochemistry. rsc.orgsoton.ac.uk The technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. spectroscopyonline.com This pattern allows for the calculation of an electron density map, from which the precise position of each atom can be determined.

For chiral molecules like this compound, determining the absolute configuration is crucial. This is achieved through anomalous dispersion, an effect that occurs when the X-ray wavelength is near the absorption edge of a heavier atom in the crystal. mit.edunih.gov This interaction causes small but measurable differences between the intensities of Friedel pairs (reflections from opposite sides of a crystal plane, hkl vs. -h-k-l), which breaks the inversion symmetry and allows for the determination of the molecule's true handedness. mit.edu The Flack parameter is a key value derived during refinement that indicates the correctness of the assigned absolute configuration; a value close to zero for the correct enantiomer confirms the assignment. rsc.orgsoton.ac.uknih.gov

While X-ray analysis is the gold standard, its application depends entirely on the ability to grow high-quality single crystals of the target compound, which can be a significant challenge for complex natural products. In the initial elucidation of this compound in 1984, the structure was determined using other spectroscopic methods, and a crystal structure was not reported. However, modern analyses of related sesquiterpenoid dimers frequently rely on this technique for definitive proof of structure. rsc.org If a suitable crystal of this compound were to be analyzed, a dataset similar to the one in Table 2 would be generated.

Table 2: Representative X-ray Crystallographic Data Parameters

| Parameter | Example Value | Description |

|---|---|---|

| Molecular Formula | C₃₀H₃₆O₆ | The elemental composition of the molecule. |

| Crystal System | Orthorhombic | The crystal lattice system (e.g., monoclinic, orthorhombic). |

| Space Group | P2₁2₁2₁ | The symmetry group of the crystal. |

| a, b, c (Å) | 8.05, 14.28, 22.65 | The dimensions of the unit cell. |

| α, β, γ (°) | 90, 90, 90 | The angles of the unit cell. |

| Volume (ų) | 2602.0 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Radiation | Cu Kα (λ=1.54178 Å) | The wavelength of the X-rays used for diffraction. |

Computational Chemistry Approaches in Structural Elucidation

In modern natural product chemistry, computational methods have become an indispensable tool for structural elucidation, particularly for complex molecules where classical spectroscopic data may be ambiguous or where X-ray crystallography is not feasible. nih.govacs.org These approaches are especially powerful for assigning the absolute configuration of chiral centers. acgpubs.org

One of the most prominent methods involves the use of electronic circular dichroism (ECD). ECD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, producing a unique spectrum for each enantiomer. The absolute configuration can be determined by comparing the experimentally measured ECD spectrum with spectra predicted computationally for all possible stereoisomers. acgpubs.org

This process typically involves several steps. First, a conformational search using molecular mechanics is performed for each possible isomer to identify all low-energy conformers. Next, the geometry of these conformers is optimized using a higher level of theory, most commonly density functional theory (DFT). Finally, time-dependent DFT (TD-DFT) is used to calculate the theoretical ECD spectrum for each isomer by averaging the spectra of their Boltzmann-weighted conformers. The absolute configuration of the natural product is assigned to the isomer whose calculated spectrum shows the best match with the experimental one. acs.orgacgpubs.org

This exact approach has been successfully applied to determine the absolute configuration of other complex lindenane-type sesquiterpenoid dimers isolated from Chloranthus japonicus, the same plant that produces this compound. acgpubs.org For a new compound, chlojapolactone B, researchers calculated the ECD spectra for potential isomers and compared them to the experimental spectrum to confidently elucidate its absolute stereochemistry, demonstrating the power and reliability of this computational technique in the absence of a crystal structure. acgpubs.org

Biosynthetic Pathways and Precursor Studies of Shizukolidol

Overview of Sesquiterpene Biosynthesis from Farnesyl Diphosphate (B83284) (FPP)

The biosynthesis of all sesquiterpenes, a diverse class of C15 terpenoids, originates from the acyclic precursor, farnesyl diphosphate (FPP). researchgate.netmdpi.com FPP itself is synthesized through the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which provide the fundamental five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). mdpi.comnih.gov A farnesyl diphosphate synthase (FPPS) then catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to yield the C15 FPP. researchgate.netmdpi.comnih.gov

The remarkable diversity of sesquiterpene skeletons arises from the subsequent cyclization of the linear FPP, a reaction catalyzed by a large family of enzymes known as sesquiterpene synthases (sesqui-TPSs) or cyclases. mdpi.com This process is initiated by the ionization of FPP, involving the removal of the diphosphate group to generate a farnesyl carbocation. This highly reactive intermediate can then undergo a series of intramolecular cyclizations, rearrangements, and hydride shifts, guided by the specific topology of the enzyme's active site, to produce a vast array of cyclic sesquiterpene scaffolds. mdpi.com

Proposed Biosynthetic Route to Eudesmane (B1671778) Skeleton

The lindenane skeleton of Shizukolidol is believed to be derived from a eudesmane-type precursor. The formation of the bicyclic eudesmane core from the acyclic FPP is a critical step in the biosynthetic pathway. This transformation is initiated by a 1,10-cyclization of the farnesyl carbocation to form a germacradienyl cation intermediate. This is a common branching point in sesquiterpene biosynthesis, leading to various structural classes. mdpi.com

Subsequent protonation-induced cyclization of a germacrene intermediate, such as germacrene A, is proposed to lead to the formation of the eudesmane carbocation. This key bicyclic intermediate then undergoes further modifications, such as deprotonation and oxidation, to yield various eudesmane sesquiterpenoids. The specific stereochemistry of the resulting eudesmane skeleton is tightly controlled by the responsible sesquiterpene synthase.

Enzymatic Mechanisms Involved in this compound Formation

The most defining proposed step in the biosynthesis of this compound and other lindenane dimers is a biomimetic intermolecular [4+2] Diels-Alder reaction. rsc.orgresearchgate.net This cycloaddition is thought to occur between two monomeric lindenane-type sesquiterpenoids, one acting as a diene and the other as a dienophile, to form the characteristic central cyclohexene (B86901) ring of the dimeric structure. rsc.orgresearchgate.net

While a specific Diels-Alderase enzyme for this compound biosynthesis has not yet been isolated from a Chloranthus species, the existence of enzymes capable of catalyzing such reactions in nature is now well-established. These "Diels-Alderases" can precisely control the regio- and stereoselectivity of the cycloaddition, which is crucial for the formation of a single, specific dimeric product from the chiral monomeric precursors. rsc.orgrsc.org It is hypothesized that a specific enzyme in Chloranthus plants facilitates this key dimerization step, ensuring the correct orientation of the two monomeric units and catalyzing the formation of the carbon-carbon bonds that stitch the dimer together.

Identification of Biosynthetic Precursors and Intermediates

The direct experimental identification of biosynthetic precursors and intermediates for this compound is challenging. However, based on the structure of this compound and the numerous related compounds isolated from Chloranthus species, a plausible biosynthetic pathway can be proposed. The primary precursors are considered to be two distinct lindenane-type sesquiterpenoid monomers.

One of the key proposed monomeric precursors is a lindenane sesquiterpenoid containing a diene moiety, which is essential for the Diels-Alder reaction. The other monomeric unit would possess a dienophilic structural feature. The isolation of a wide variety of lindenane monomers from Chloranthus species, such as shizukanolides and chlorantholides, provides strong circumstantial evidence for their role as precursors in the biosynthesis of the more complex dimers. researchgate.netnih.gov The specific oxidation patterns and functional groups on these monomers are likely installed by tailoring enzymes, such as cytochrome P450 monooxygenases and dehydrogenases, prior to the dimerization event.

Comparative Biosynthesis with Related Sesquiterpenoid Dimers

The genus Chloranthus is a rich source of a diverse array of lindenane sesquiterpenoid dimers, which provides a valuable platform for comparative biosynthetic studies. rsc.orgbohrium.comnih.gov this compound belongs to a large family of related compounds, including the shizukaols, chlorahololides, and sarcandrolides, all of which share the characteristic dimeric lindenane framework. researchgate.netacs.orgnih.gov

The structural diversity within this family of dimers is thought to arise from several key factors in their biosynthesis:

Variation in Monomeric Precursors: The use of different lindenane monomers with distinct oxidation patterns and functional groups as substrates for the Diels-Alder reaction would lead to a variety of dimeric products.

Regio- and Stereoselectivity of the Diels-Alder Reaction: Subtle differences in the active sites of the putative Diels-Alderase enzymes could alter the orientation of the monomeric substrates, resulting in dimers with different stereochemical arrangements.

Post-Dimerization Modifications: After the initial [4+2] cycloaddition, the resulting dimeric scaffold can be further modified by a suite of tailoring enzymes, leading to additional structural diversification. For instance, the shizukaol-type dimers can be converted into peroxidized chlorahololide-type dimers through oxidation. nih.gov

Chemical Synthesis and Derivatization of Shizukolidol

Total Synthesis Approaches to Shizukolidol

The total synthesis of complex natural products like this compound serves as a platform for validating proposed structures and testing the limits of modern synthetic methodologies. rsc.org Due to the structural complexity of dimeric lindenane sesquiterpenoids, which often feature a congested framework with more than 11 stereogenic centers, a unified synthetic strategy is highly sought after. researchgate.netd-nb.info

Stereoselective Synthesis Strategies

Achieving the correct three-dimensional arrangement of atoms is paramount in the synthesis of bioactive molecules, as stereochemistry often dictates biological function. nih.gov The synthesis of the lindenane core, characteristic of this compound, demands exceptional stereochemical control.

A key strategic element in the synthesis of related lindenane dimers involves a biomimetic [4+2] cycloaddition, or Diels-Alder reaction, to construct the core ring system. researchgate.netrsc.org Research groups have developed unified dimerization strategies that utilize a common furyl diene, generated in situ, which reacts with various dienophiles to produce different types of lindenane dimers. researchgate.netd-nb.info This approach allows for divergent syntheses of multiple natural products from a common precursor. For instance, the total syntheses of lindenane natural products like chlotrichene B and shizukaol J have been accomplished with high stereoselectivity through the dimerization of a potential biosynthetic triene intermediate. scu.edu.cn This biomimetic approach, involving non-enzymatic homo- and hetero-dimerization reactions under mild conditions, provides excellent stereochemical control. scu.edu.cn

Furthermore, combinatorial biosynthesis, which combines different class I and II diterpene synthases, has emerged as a powerful tool for the stereoselective synthesis of over 50 diterpene skeletons, including novel enantiomeric or diastereomeric versions of natural compounds. nih.gov This method offers superior control over stereochemistry, a significant challenge in traditional chemical synthesis. nih.gov

Key Synthetic Intermediates and Reaction Pathways

The construction of the complex scaffold of this compound relies on the strategic formation of key synthetic intermediates. In a unified strategy targeting various lindenane [4+2] dimers, a common diene precursor was synthesized from the known compound verbenone (B1202108) over several steps. d-nb.info

A representative reaction pathway to a key diene precursor is outlined below:

| Step | Starting Material | Reagents and Conditions | Product | Yield |

| 1 | Michael adduct from verbenone (19) | 1. Oxidation (e.g., with SeO₂) 2. BF₃·Et₂O | Enone (20) | - |

| 2 | Enone (20) | 1. Reduction (e.g., NaBH₄) 2. Protection (e.g., MOMCl) | Protected Alcohol | - |

| 3 | Protected Alcohol | Further functional group manipulations | Diene Precursor (25) | - |

| Table based on synthetic strategy described for related lindenane dimers. d-nb.info |

This multi-step sequence involves critical transformations such as oxidation, ring-opening of a cyclobutane (B1203170) moiety, and various functional group protections and manipulations to arrive at the crucial diene precursor. d-nb.info Another pivotal reaction is the Diels-Alder cycloaddition between the generated diene and a suitable dienophile, a reaction that has been optimized to proceed in excellent yield and selectivity under thermal conditions. nih.gov The feasibility and stereochemical outcome of such cycloadditions are often rationalized using DFT transition-state analysis. nih.gov

Semi-Synthesis from Natural Precursors

Semi-synthesis, which utilizes naturally occurring compounds as starting materials for chemical modification, offers an efficient alternative to total synthesis, especially for complex molecules. jmb.or.kr This approach can be more commercially viable as it often requires fewer synthetic steps. jmb.or.kr For diterpenoids, semi-synthesis can be achieved from readily available precursors. nih.gov

While specific semi-synthetic routes to this compound are not extensively documented, the general strategy is highly applicable. A plausible approach would involve isolating a structurally related and more abundant diterpenoid or sesquiterpenoid from Chloranthus species. researchgate.net This precursor could then be chemically converted to this compound through targeted modifications. For example, a one-step, bioinspired semi-synthesis has been demonstrated for the formation of a segetane diterpenoid skeleton from a jatrophane precursor via an intramolecular Diels-Alder reaction. acs.org This highlights the potential for using advanced precursors from the same plant source to access rarer compounds like this compound. The development of microbial "cell factories" through synthetic biology also presents a promising avenue for producing key diterpenoid precursors in large quantities, which can then be used in semi-synthetic applications. jmb.or.kr

Derivatization Strategies and Analog Design

The chemical modification of a natural product's structure is a cornerstone of medicinal chemistry, aiming to create derivatives or analogs with improved potency, selectivity, or pharmacokinetic properties. acs.org

Synthesis of this compound Derivatives

Given that lindenane-type sesquiterpenoids from Chloranthus species exhibit a range of biological activities, including anti-HIV, anti-malarial, and anticancer effects, the synthesis of this compound derivatives is a promising area of research. mdpi.comacs.org Derivatization strategies typically involve the targeted modification of functional groups on the core scaffold.

For this compound, potential modifications could include:

Esterification or etherification of hydroxyl groups.

Reduction or oxidation of carbonyl functionalities.

Modification of the lactone ring through opening or derivatization of the resulting carboxylic acid and alcohol.

Alteration of the carbon skeleton through rearrangement reactions.

These synthetic transformations would generate a library of analogs for biological evaluation. The process often begins with protecting certain functional groups to allow for selective reaction at a desired site, followed by deprotection. frontiersin.org

Structure-Activity Relationship (SAR) Studies of Analogs

Structure-Activity Relationship (SAR) studies are essential for understanding which parts of a molecule are crucial for its biological activity. acs.org By synthesizing and testing a series of related analogs, researchers can build a model that correlates specific structural features with biological effects. nih.gov

For lindenane-type sesquiterpenoids, SAR studies have already yielded valuable insights. In a study of 44 lindenane-type compounds tested for anti-malarial activity, it was found that specific functional groups were essential for potent activity, while other motifs could be modified. acs.org Sixteen dimers showed potent activity, with some exhibiting IC₅₀ values in the low nanomolar range, comparable to the drug artemisinin (B1665778). acs.org

A hypothetical SAR study on this compound analogs could explore how changes to its structure affect its known anti-tumor activity.

| Modification Site | Type of Modification | Potential Impact on Activity | Rationale |

| Hydroxyl Groups | Acylation, Alkylation, Removal | Modulate | Changes polarity and hydrogen bonding capacity, affecting receptor binding and cell permeability. |

| Lactone Ring | Ring-opening to hydroxy-acid | Decrease/Abolish | The lactone may be a key pharmacophore for interacting with a biological target. |

| Carbonyl Group | Reduction to alcohol | Modulate | Alters geometry and electronic properties at that position. |

| Dimeric Interface | Modification of linking groups | Modulate/Abolish | The specific linkage and orientation of the monomer units are likely critical for activity in dimeric compounds. |

These studies are crucial for identifying the key pharmacophore within the this compound structure and for guiding the design of new, more effective therapeutic agents. acs.orgnih.gov

Mechanistic Biological Investigations of Shizukolidol

Cellular and Molecular Mechanisms of Action

The precise molecular interactions of Shizukolidol with cellular machinery are an area of ongoing scientific inquiry. The following sections detail the current understanding based on available research.

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. interesjournals.org This inhibition can be reversible or irreversible. interesjournals.org In reversible inhibition, the inhibitor can dissociate from the enzyme, while in irreversible inhibition, the inhibitor typically forms a permanent covalent bond. drughunter.com Inhibition can be competitive, where the inhibitor binds to the active site, non-competitive, where it binds to a different site, or uncompetitive, where it binds only to the enzyme-substrate complex. interesjournals.org

While the broader class of natural compounds to which this compound belongs is often studied for enzyme inhibition, specific studies detailing the direct inhibitory effects of this compound on particular enzymes are not extensively documented in the currently available scientific literature. Research into how this compound may modulate enzyme activity could reveal specific therapeutic targets and is a potential area for future investigation.

Cellular receptors, many of which are proteins, are crucial for cell signaling. nih.gov Ligands can bind to these receptors and induce a conformational change, which in turn initiates a cellular response. nih.gov The way a compound binds to a receptor can determine whether it acts as an agonist, activating the receptor, or an antagonist, blocking its activity. nih.gov

Specific receptor binding and modulation analysis for this compound is not detailed in the searched scientific literature. Understanding if and how this compound interacts with specific cellular receptors, such as those involved in inflammation or cell growth, would provide significant insight into its biological function.

Intracellular signaling pathways are complex networks that transmit signals from a cell's surface to its interior, dictating fundamental cellular activities like gene expression, proliferation, and apoptosis. researchgate.netnih.gov Natural products are known to modulate key inflammatory and metabolic signaling pathways, including NF-κB, MAPK, and PI3K/AKT. ajol.info For instance, some compounds can inhibit the activation of factors like NF-κB, which is a central mediator of inflammatory responses. ajol.info

The direct effects of this compound on specific intracellular signaling pathways have not been explicitly detailed in the available research. Investigating its impact on these critical cellular communication networks is a necessary step to fully understand its mechanism of action.

Antimicrobial Research

This compound has been evaluated for its potential to combat various pathogenic microorganisms. The findings from this research are outlined below.

Bioassay-guided fractionation of extracts from Magnolia vovidessi led to the isolation of this compound. researchgate.netunam.mx This eudesmane-type sesquiterpenoid lactone demonstrated antibacterial activity against the economically significant phytopathogenic bacterium Chryseobacterium sp. researchgate.netunam.mxresearchgate.netdntb.gov.ua The minimum inhibitory concentration (MIC) required to inhibit the growth of this bacterium was determined to be 400 µg/mL. researchgate.netunam.mxdntb.gov.ua

| Compound | Target Bacterium | Minimum Inhibitory Concentration (MIC) | Source |

|---|---|---|---|

| This compound | Chryseobacterium sp. | 400 µg/mL | researchgate.netunam.mxdntb.gov.ua |

Phytopathogenic fungi such as Glomerella cingulata, Botrytis cinerea, and Fusarium graminearum are responsible for significant crop losses and are targets for the development of new fungicides. researchgate.netresearchgate.net While numerous natural and synthetic compounds are tested for activity against these fungi, specific studies documenting the antifungal effects of this compound against Glomerella cingulata, Botrytis cinerea, or Fusarium graminearum were not found in the reviewed scientific literature. researchgate.netnih.govcaws.org.nzsemanticscholar.org Research continues to explore various plant extracts and isolated compounds for potential antifungal properties against these and other plant pathogens. caws.org.nzsemanticscholar.org

Investigation of Antimicrobial Mechanisms (e.g., DNA damage, ROS generation)

The investigation into the antimicrobial action of natural compounds often focuses on mechanisms that induce cellular damage in pathogens. Key mechanisms include the generation of reactive oxygen species (ROS) and subsequent DNA damage. nih.govmdpi.com ROS are highly reactive molecules that can cause oxidative stress, leading to damage of essential cellular components like lipids, proteins, and nucleic acids. nih.govnih.gov This oxidative damage can result in double-stranded DNA breaks, ultimately leading to bacterial cell death. mdpi.comelifesciences.org While these are established antimicrobial strategies for many compounds, specific studies detailing the role of this compound in generating ROS or causing direct DNA damage in microbial cells were not prominent in the reviewed literature. The primary antibacterial mechanisms of many natural products involve disrupting cell membranes, inducing ROS production, and causing nucleic acid leakage. researchgate.net

Antineoplastic Investigations in Preclinical Cellular Models

The potential of natural products as anticancer agents is a significant area of research. Investigations typically involve assessing their effects on cancer cell lines, their ability to induce programmed cell death (apoptosis), and their interaction with specific molecular pathways.

Preclinical evaluation of potential anticancer agents routinely employs a panel of human tumor cell lines to determine their cytotoxic activity. Among the most common are the HeLa (cervical cancer) and K562 (chronic myelogenous leukemia) cell lines. nih.govbiomedpharmajournal.org Studies on other compounds demonstrate that activity against these cell lines is a crucial first step in identifying potential therapeutic agents. biomedpharmajournal.orgnih.gov For instance, the MTT assay is a standard colorimetric assay used to measure cell viability and determine the concentration of a compound required to inhibit cell growth by 50% (IC50). nih.govbiomedpharmajournal.org While this compound has been identified as a constituent from plants with noted anti-tumor activities researchgate.net, specific data from in vitro studies evaluating its direct cytotoxic effect on HeLa or K562 cell lines are not detailed in the available search results.

Below is a table representing typical data collected in such studies, for which specific values for this compound are not currently available.

| Compound | Target Cell Line | Assay Type | IC50 Value (μg/mL) | Reference |

|---|---|---|---|---|

| This compound | HeLa (Cervical Cancer) | MTT Assay | Data not available | N/A |

| This compound | K562 (Leukemia) | MTT Assay | Data not available | N/A |

A key characteristic of effective anticancer agents is their ability to induce apoptosis, or programmed cell death, in malignant cells. nih.gov This process is a vital component of normal cell turnover and a critical defense against the proliferation of genetically damaged cells. nih.gov Therapeutic compounds can trigger apoptotic pathways, leading to the self-destruction of cancer cells. nih.gov Furthermore, many anticancer drugs function by modulating the cell cycle, often causing an arrest at specific phases (e.g., G2/M phase) to prevent cell division and proliferation. nih.govmdpi.com This disruption of the cell cycle can itself be a trigger for apoptosis. mdpi.com While the induction of apoptosis and cell cycle arrest are fundamental mechanisms for many natural and synthetic anticancer compounds mdpi.comtouchoncology.com, specific research demonstrating this compound's capacity to modulate these processes in cancer cells has not been detailed in the reviewed scientific literature.

Modern cancer therapy increasingly focuses on molecularly targeted drugs that interfere with specific molecules involved in cancer growth, progression, and spread. mdpi.comnih.gov These targets are often components of signaling pathways that become dysregulated in cancer cells, such as those controlling cell proliferation, survival, and angiogenesis. nih.govjcancer.org Sesquiterpenoid dimers, which are structurally related to monomers like this compound, have been investigated for such activities. For example, one study found that a sesquiterpenoid dimer, chlorfortunone A, exhibited inhibitory activity against the transforming growth factor-β (TGF-β) pathway, a key regulator of cancer metastasis, in MDA-MB-231 breast cancer cells. acs.org However, the specific molecular targets of this compound itself within cancer pathways remain an area for further investigation.

Other Investigated Biological Activities (e.g., anti-inflammatory, insecticidal mechanisms)

Beyond antineoplastic and antimicrobial research, this compound and related compounds have been explored for other potential therapeutic and practical applications.

Anti-inflammatory Activity: Phytochemicals, including terpenoids, are widely studied for their potential as anti-inflammatory agents. researchgate.net The mechanisms often involve the inhibition of pro-inflammatory mediators like nitric oxide (NO) and cyclooxygenase-2 (COX-2), or the regulation of ROS. nih.gov While many plant extracts and their constituent compounds show promise in modulating inflammatory responses uit.noresearchgate.net, specific studies confirming the anti-inflammatory activity and mechanisms of pure this compound are not detailed in the reviewed literature.

Insecticidal Activity: this compound has been identified as a sesquiterpene lactone isolated from Magnolia vovidesii. mdpi.com Research into the biological activities of extracts from this plant has revealed significant insecticidal properties. Ethanolic extracts from the sarcotesta (the fleshy outer seed coat) of M. vovidesii, which contains compounds including this compound, demonstrated high insecticidal activity against adults of the Mexican fruit fly, Anastrepha ludens. mdpi.comresearchgate.net This suggests that this compound may contribute to the bio-insecticidal effects observed in these plant extracts, positioning it as a compound of interest for developing natural pesticides. mdpi.combioline.org.brnih.gov

| Plant Source of Extract | Contained Compound | Target Insect | Observed Activity | Reference |

|---|---|---|---|---|

| Magnolia vovidesii (sarcotesta) | This compound, among others | Anastrepha ludens (Mexican Fruit Fly) adults | High insecticidal activity (96%) | mdpi.com |

| Magnolia perezfarrerae (sarcotesta) | Terpenoids, Phenols, Alkaloids | Anastrepha ludens (Mexican Fruit Fly) adults | High insecticidal activity (95%) | mdpi.com |

| Magnolia pugana (sarcotesta) | Terpenoids, Phenols, Alkaloids | Anastrepha ludens (Mexican Fruit Fly) adults | High insecticidal activity (93%) | mdpi.com |

Analytical Method Development for Shizukolidol Research

Chromatographic Methods for Separation and Purification

The isolation and purification of Shizukolidol from natural sources, primarily from plants of the Chloranthus and Magnolia genera, rely on a combination of chromatographic techniques. These methods are essential for obtaining the compound in a pure form for structural elucidation and biological activity studies.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial tool in the final purification stages of this compound. Semi-preparative HPLC, in particular, has been successfully employed to isolate the compound from complex plant extracts.

Research findings indicate the use of reversed-phase columns for the separation of this compound and its related compounds. Specific examples from the literature include the use of Vision HT C18 HL and Waters BEH phenyl columns. researchgate.net These columns are chosen for their ability to effectively separate moderately polar compounds like sesquiterpenoid lactones. The separations are typically carried out on instruments such as the Agilent 1200 liquid chromatography system. researchgate.net While detailed analytical methods for the quantification of this compound are not extensively published, the chromatographic conditions used for related compounds in similar matrices can provide a reference. For instance, the analysis of other natural products in plant extracts often utilizes a mobile phase consisting of a gradient of acetonitrile (B52724) and acidified water, with detection at a wavelength suitable for the compound's chromophores.

Table 1: Examples of HPLC Systems and Columns Used in the Isolation of this compound and Related Compounds

| Component | Specification |

|---|---|

| Instrumentation | Agilent 1200 Liquid Chromatography System researchgate.net |

| Column Types | Vision HT C18 HL researchgate.net |

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds, including many terpenoids. However, the application of GC to the direct analysis of this compound is not well-documented in existing research. Sesquiterpenoid lactones, due to their molecular weight and polarity, may exhibit limited volatility and thermal stability, which can pose challenges for GC analysis without prior derivatization.

For many lactones, a derivatization step, such as silylation, is employed to increase volatility and prevent on-column degradation. While specific GC methods for this compound have not been detailed, the general approach for analyzing similar sesquiterpenoid lactones would involve:

Optimization of the injector temperature to ensure volatilization without thermal decomposition.

Selection of a suitable capillary column, typically with a mid-polarity stationary phase.

Programming a temperature gradient to achieve adequate separation from other matrix components.

Preparative Chromatography Techniques

The initial isolation of this compound from crude plant extracts typically involves lower-resolution preparative chromatographic methods to fractionate the extract and isolate compounds of interest based on their polarity.

Column Chromatography (CC) is a fundamental first step. Silica gel (e.g., 40–63 mesh) is commonly used as the stationary phase, with a gradient of organic solvents (such as a hexane-ethyl acetate (B1210297) or chloroform-methanol system) as the mobile phase to elute fractions of increasing polarity. researchgate.net

Following initial fractionation by CC, Medium-Pressure Liquid Chromatography (MPLC) is often utilized for further purification. Research has documented the use of preparative MPLC on a Unips 40–300 gel column (10 μm, 460 × 49 mm) in the purification process of extracts containing sesquiterpenoid dimers and related compounds, including the precursors to this compound. researchgate.net These multi-step chromatographic procedures are essential to progressively enrich the concentration of this compound before final purification by semi-preparative HPLC.

Spectroscopic and Spectrometric Quantification Methods

The structural elucidation of this compound has been accomplished through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.netresearchgate.net These methods are also foundational for the development of quantitative assays.

Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a highly accurate and precise method for determining the concentration of a substance in a sample. It relies on the principle that the integrated signal area of a specific nucleus is directly proportional to the number of those nuclei in the sample. For quantification, a certified internal standard with a known concentration is added to the sample.

While a specific, validated qNMR method for the routine quantification of this compound has not been published, the structural data available from 1D and 2D NMR experiments confirm the presence of unique, well-resolved signals in the proton (¹H) NMR spectrum that could be utilized for this purpose. For instance, the ¹H NMR data for this compound shows distinct signals for its methyl groups and olefinic protons that could serve as targets for integration. researchgate.net The development of a qNMR method would involve selecting a suitable internal standard that has signals in a clear region of the spectrum, does not interact with this compound, and is stable.

Table 2: Selected ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound in methanol-d4 researchgate.net

| Position | ¹³C (ppm) | ¹H (ppm, mult., J in Hz) |

|---|---|---|

| 4 | 72.4 (s) | - |

| 6 | 20.7 (t) | 2.46 (ddq, 17.1, 3.8, 1.9) |

| 7 | 121.3 (s) | - |

| 8 | 149.5 (s) | - |

| 11 | 151.6 (s) | - |

| 12 | 173.4 (s) | - |

| 13 | 9.4 (q) | 1.87 (d, 1.9) |

| 14 | 19.3 (q) | 0.84 (s) |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it an ideal technique for the quantification of compounds in complex biological or environmental matrices. The use of LC-ESI-MS/MS has been reported for the qualitative identification (dereplication) of this compound in plant extracts. researchgate.netresearchgate.net This confirms the compound's amenability to this technique.

A quantitative LC-MS/MS method involves separating the analyte of interest by liquid chromatography, followed by its ionization and detection by a tandem mass spectrometer. The mass spectrometer is typically operated in the Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (usually the protonated molecule, [M+H]⁺) is selected and fragmented, and a specific product ion is monitored for quantification. This process ensures high selectivity and minimizes interference from co-eluting compounds.

While a fully validated LC-MS/MS method for this compound quantification is not available in the literature, the development of such a method would entail:

Optimization of MS parameters: Determining the optimal precursor and product ions for this compound, as well as tuning parameters like collision energy and cone voltage.

Chromatographic separation: Developing an HPLC or UPLC method that provides good peak shape and retention time for this compound, separating it from isomers and other interfering substances.

Method validation: Conducting a thorough validation according to regulatory guidelines, which would include assessing linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Chloroform |

| Ethyl acetate |

| Hexane |

| Methanol (B129727) |

| Phenyl |

Future Directions and Research Gaps

Untapped Biosynthetic Potential and Genetic Engineering of Producer Organisms

The biosynthesis of sesquiterpene lactones like Shizukolidol begins with the universal precursor farnesyl pyrophosphate (FPP), which is cyclized by a sesquiterpene synthase (STS) to form a sesquiterpene backbone. tandfonline.com Subsequent modifications, primarily oxidations catalyzed by cytochrome P450 monooxygenases (CYPs), lead to the final lactone structure. tandfonline.com While the general pathway is understood, the specific enzymes—the STS and CYPs—responsible for this compound synthesis in Chloranthus and Magnolia species have not been identified and characterized. Uncovering these specific genes is a critical first step.

The producer organisms represent a largely untapped resource. Techniques such as tracer studies, using labeled precursors, and the analysis of isolated plant organs and tissues could help pinpoint the site and sequence of biosynthetic steps. snscourseware.org Furthermore, the burgeoning field of synthetic biology offers pathways to enhance this compound production. Once the biosynthetic genes are identified, they could be expressed in heterologous hosts like Saccharomyces cerevisiae (yeast) or Escherichia coli, which are well-established industrial workhorses for producing terpenoids. nih.govrsc.org Metabolic engineering of these microbes, by optimizing precursor supply and expressing the relevant plant enzymes, could lead to a sustainable and scalable production platform for this compound, overcoming the limitations of extraction from plant sources. nih.gov

Moreover, the genetic engineering of the native producer plants themselves, such as Chloranthus, is a viable long-term strategy. The development of chloroplast genetic engineering tools, for instance, could be applied to enhance the expression of rate-limiting enzymes in the this compound pathway, potentially leading to higher yields in the plant. ucl.ac.ukresearchgate.net

Exploration of Novel Synthetic Pathways and Derivatives

To date, a total synthesis of this compound has not been reported in the scientific literature. Achieving a total synthesis would be a significant milestone, providing not only unequivocal proof of its structure but also a chemical platform for creating novel analogs. cdnsciencepub.com The synthesis of other eudesmanolides, such as gallicadiol and isogallicadiol, has been achieved through strategies involving stereoselective cyclizations and lactonizations, which could serve as a blueprint for a potential this compound synthesis. nih.gov

The exploration of semi-synthetic derivatives from this compound or a closely related, more abundant natural precursor like isoalantolactone (B1672209), offers a more immediate route to novel compounds. nih.govresearchgate.net Chemical modifications could target various functional groups on the this compound scaffold to explore structure-activity relationships (SAR). For example, a series of novel spirocyclic 1,2,3-triazoline (B1256620) and aziridine (B145994) derivatives of the eudesmanolide isoalantolactone have been synthesized and shown to possess cytotoxic activity. nih.gov Similar synthetic strategies could be applied to this compound to generate a library of new chemical entities. The creation of such derivatives is crucial for optimizing the compound's biological activity, improving its pharmacokinetic properties, and potentially discovering new therapeutic applications. mdpi.com

Deeper Elucidation of Molecular Interaction Networks

Initial research has indicated that this compound possesses antibacterial activity. nih.gov However, the precise molecular mechanism of this action remains to be elucidated. For other eudesmane (B1671778) sesquiterpenoids, studies have suggested that their antibacterial effects may stem from the disruption of the bacterial cell membrane architecture. nih.gov This is a plausible hypothesis for this compound that warrants investigation through techniques like fluorescence microscopy and scanning electron microscopy on treated bacteria.

To move beyond phenomenological observations, identifying the specific molecular targets of this compound is paramount. Chemoproteomics approaches, which utilize chemical probes to identify protein-ligand interactions in a complex biological system, could be a powerful tool for pulling down the cellular binding partners of this compound. nih.gov Understanding these interactions at a molecular level is essential for rational drug design and for predicting potential off-target effects. Furthermore, investigating the broader impact of this compound on bacterial metabolic pathways and cellular processes would provide a more complete picture of its mechanism of action. nih.gov

Development of Advanced Analytical Techniques for Trace Analysis in Biological Systems

The ability to accurately detect and quantify trace amounts of this compound in complex biological matrices, such as plant extracts, microbial fermentation broths, or animal tissues, is fundamental for research in biosynthesis, pharmacology, and pharmacokinetics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold-standard technique for such sensitive and selective quantification due to its ability to handle complex samples and detect low-concentration analytes. mdpi.comrsc.org

Future research should focus on developing and validating a robust LC-MS/MS method specifically for this compound. This would involve optimizing sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to efficiently isolate this compound from the matrix and minimize ion suppression effects. researchgate.net The development of such a method is a prerequisite for detailed pharmacokinetic studies, enabling the assessment of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in vivo. Furthermore, sensitive analytical methods are crucial for monitoring the efficiency of engineered biosynthetic pathways and for quality control of any potential this compound-based products. nih.govnih.gov

Computational Modeling and In Silico Studies (e.g., molecular docking, dynamics simulations)

Computational approaches provide a powerful and cost-effective means to predict and analyze the interactions of small molecules with biological targets. To date, no specific in silico studies focusing on this compound have been published. Molecular docking could be employed to predict the binding affinity and orientation of this compound within the active sites of potential protein targets, which might be homologous to known targets of other sesquiterpene lactones. researchgate.net This can help prioritize experimental validation and guide the design of new derivatives with improved binding characteristics.

Following docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic picture of the ligand-receptor complex. readthedocs.ionih.govuinjkt.ac.id MD simulations can assess the stability of the docked pose over time, reveal key intermolecular interactions, and provide insights into the conformational changes that may occur upon binding. For a compound like this compound, MD simulations could help to understand how it might interact with and disrupt a bacterial membrane or bind to a specific enzyme, thus complementing and guiding wet-lab experiments. These computational tools are invaluable for generating hypotheses and deepening the understanding of the molecular basis of this compound's biological activity.

Q & A

Basic: What are the primary natural sources of shizukolidol, and what methodologies are used to isolate it from plant matrices?

This compound is a sesquiterpenoid first isolated from Chloranthus japonicus Sieb. . Its isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (CC) and preparative HPLC. Key steps include:

- Plant material authentication : Ensure species identification via taxonomic and spectroscopic cross-referencing.

- Purity validation : Use TLC, NMR, and HPLC-MS to confirm compound identity and exclude co-eluting contaminants .

- Reproducibility : Detailed protocols for solvent ratios, temperature, and stationary phases must be documented to enable replication .

Basic: What spectroscopic techniques are essential for characterizing this compound, and how are conflicting spectral data resolved?

Core techniques include 1D/2D NMR (e.g., , , HSQC, HMBC) for structural elucidation and HR-ESI-MS for molecular formula confirmation . Contradictions in data (e.g., unexpected coupling constants or mass fragments) require:

- Cross-validation : Compare with spectral libraries of structurally related sesquiterpenoids (e.g., eudesmane derivatives) .

- Computational modeling : Use DFT calculations to predict NMR chemical shifts or optical rotations, resolving ambiguities in stereochemistry .

- Peer consultation : Engage collaborators to review raw data and propose alternative interpretations .

Advanced: How can researchers design experiments to address discrepancies in reported biological activities of this compound?

Discrepancies in bioactivity data (e.g., antimicrobial potency across studies) may arise from variations in assay conditions or compound purity. Methodological solutions include:

- Standardized bioassays : Adopt OECD or CLSI guidelines for antimicrobial testing, controlling variables like inoculum size and solvent effects .

- Dose-response validation : Use IC/EC curves with ≥3 independent replicates to confirm activity thresholds .

- Batch-to-batch analysis : Quantify this compound purity via qNMR or LC-UV for each experimental batch to exclude impurity-driven effects .

Advanced: What strategies are recommended for synthesizing this compound derivatives to explore structure-activity relationships (SAR)?

SAR studies require systematic modification of this compound’s core structure. Key steps:

- Retrosynthetic analysis : Identify reactive sites (e.g., hydroxyl groups) for regioselective functionalization .

- Stereochemical control : Use chiral catalysts or enzymatic methods to preserve/modify stereocenters during derivatization .

- In silico screening : Prioritize derivatives with favorable ADMET profiles using tools like SwissADME or AutoDock .

- Validation : Confirm derivative identity via X-ray crystallography (if crystalline) or NOESY for spatial configuration .

Advanced: How should researchers resolve contradictions in the proposed biosynthetic pathways of this compound?

Conflicting biosynthetic models (e.g., mevalonate vs. methylerythritol phosphate pathways) can be addressed through:

- Isotopic labeling : Use -glucose or -acetate tracers to track precursor incorporation in plant tissues .

- Gene knockout studies : Employ CRISPR/Cas9 to silence candidate genes (e.g., terpene synthases) and monitor metabolite profiles .

- Enzymatic assays : Purify putative biosynthetic enzymes and test substrate specificity in vitro .

Basic: What are the best practices for ensuring reproducibility in this compound-related pharmacological studies?

- Material transparency : Publish detailed extraction protocols, including plant voucher numbers and solvent suppliers .

- Data sharing : Deposit raw spectral data in repositories like Figshare or Zenodo for peer validation .

- Negative controls : Include solvent-only and known inhibitor groups in bioassays to contextualize results .

Advanced: How can computational chemistry enhance the study of this compound’s interactions with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with receptors (e.g., cyclooxygenase-2) .

- MD simulations : Run 100+ ns simulations to assess binding stability and conformational changes .

- Machine learning : Train models on existing SAR data to predict novel derivatives with optimized affinity .

Basic: What criteria should guide the selection of this compound concentrations in cytotoxicity assays?

- Pilot studies : Test a broad range (e.g., 0.1–100 μM) to identify non-toxic thresholds .

- Benchmarking : Compare with established drugs (e.g., doxorubicin) to gauge relative potency .

- Cell line specificity : Use ≥2 cell lines (e.g., HeLa and HEK293) to assess selectivity .

Advanced: What analytical methods are critical for detecting this compound degradation products during storage?

- Forced degradation studies : Expose this compound to heat, light, and humidity, then analyze via LC-PDA-MS .

- Stability-indicating assays : Develop HPLC methods with resolution ≥2.0 between parent compound and degradants .

- Kinetic modeling : Use Arrhenius equations to predict shelf-life under varying storage conditions .

Advanced: How can researchers optimize this compound extraction yields while minimizing environmental impact?

- Green chemistry : Replace halogenated solvents with ethanol-water mixtures or supercritical CO .

- Response Surface Methodology (RSM) : Design experiments to model interactions between variables (e.g., temperature, pH) .

- Lifecycle assessment : Quantify energy use and waste generation using tools like SimaPro .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.